molecular formula C21H20N2O B13374749 2-(4-tert-butylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one

2-(4-tert-butylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one

Cat. No.: B13374749
M. Wt: 316.4 g/mol
InChI Key: WLNVBPQBZOLGGN-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is a complex organic compound belonging to the class of quinolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a quinolinone core fused with a pyrrolo ring and a tert-butylphenyl substituent, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-alkynylanilines with ketones under Brønsted acid-mediated or Lewis acid-catalyzed conditions . The reaction is carried out in ethanol at reflux temperature using p-toluenesulfonic acid monohydrate as a promoter. Alternatively, the same starting materials can be reacted in toluene at 110°C in the presence of p-toluenesulfonic acid monohydrate and iron(III) chloride as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the quinolinone core to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include substituted quinolinones, dihydroquinolines, and various functionalized derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-3H-pyrrolo[3,4-b]quinolin-1-one

InChI

InChI=1S/C21H20N2O/c1-21(2,3)15-8-10-16(11-9-15)23-13-19-17(20(23)24)12-14-6-4-5-7-18(14)22-19/h4-12H,13H2,1-3H3

InChI Key

WLNVBPQBZOLGGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2CC3=NC4=CC=CC=C4C=C3C2=O

Origin of Product

United States

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